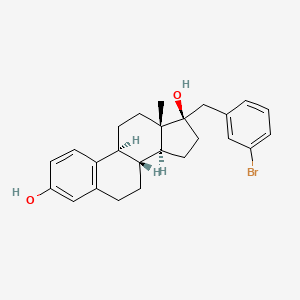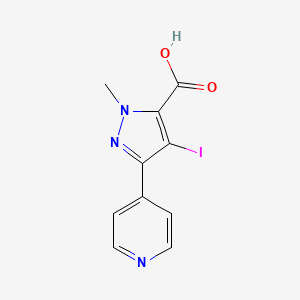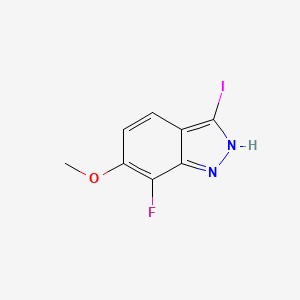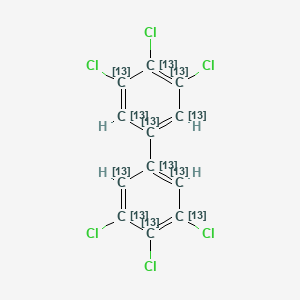
3b,12a-Dihydroxy-5a-cholanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3b,12a-Dihydroxy-5a-cholanoic acid is a bile acid, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The distinction between different bile acids depends on the presence or absence of hydroxyl groups on specific positions of the steroid nucleus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3b,12a-Dihydroxy-5a-cholanoic acid typically involves the hydroxylation of cholic acid or other bile acid precursors. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 3 and 12 positions .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of bile acids from animal sources, followed by chemical modification to introduce the necessary hydroxyl groups. This process ensures a high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl groups with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Applications De Recherche Scientifique
3b,12a-Dihydroxy-5a-cholanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bile acids and steroid derivatives.
Biology: Studied for its role in the digestion and absorption of fats.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and dietary supplements.
Mécanisme D'action
The mechanism of action of 3b,12a-Dihydroxy-5a-cholanoic acid involves its interaction with specific receptors and enzymes in the body. It aids in the emulsification and absorption of dietary fats by forming micelles, which are essential for the efficient digestion and transport of lipids. The compound also regulates cholesterol levels and bile acid synthesis through feedback mechanisms involving the liver and intestines .
Comparaison Avec Des Composés Similaires
Cholic Acid: 3a,7a,12a-Trihydroxy-5b-cholanoic acid.
Chenodeoxycholic Acid: 3a,7a-Dihydroxy-5b-cholanoic acid.
Deoxycholic Acid: 3a,12a-Dihydroxy-5b-cholanoic acid.
Comparison: 3b,12a-Dihydroxy-5a-cholanoic acid is unique due to its specific hydroxylation pattern at the 3 and 12 positions, which distinguishes it from other bile acids. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
2569-04-2 |
|---|---|
Formule moléculaire |
C24H40O4 |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
(4R)-4-[(3S,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
Clé InChI |
KXGVEGMKQFWNSR-UPSXFCICSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)

![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)





![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)

